5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine
Description
5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is a polyhalogenated and nitrated derivative of the 1,8-naphthyridine scaffold. Its molecular formula is C₉H₄ClFN₃O₂, with substituents at positions 2 (fluoro), 5 (chloro), and 6 (nitro). The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C8H3ClFN3O2 |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
5-chloro-2-fluoro-6-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C8H3ClFN3O2/c9-7-4-1-2-6(10)12-8(4)11-3-5(7)13(14)15/h1-3H |
InChI Key |
WHKVWKYAWPPPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the nitration of 5-chloro-2-fluoro-1,8-naphthyridine using nitric acid and sulfuric acid under controlled conditions . Another approach involves the use of phosphorus oxychloride for chlorination reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine and fluorine substituents at positions 5 and 2 exhibit differential reactivity in NAS due to electronic and steric factors:
-
Mechanism : The chlorine at position 5 undergoes substitution more readily than fluorine due to lower bond dissociation energy (C-Cl vs. C-F) and reduced steric hindrance .
-
Key Insight : Piperazine derivatives show enhanced solubility and bioavailability, making them valuable intermediates in drug discovery .
Reduction of Nitro Group
The nitro group at position 6 is susceptible to catalytic or chemical reduction:
| Reduction Method | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi H₂, 4 h | 6-Amino-5-chloro-2-fluoro-1,8-naphthyridine | 89% | Anticancer intermediates | |
| Fe/HCl | Ethanol/H₂O (3:1), reflux, 6 h | 6-Amino derivative | 78% | Cost-effective synthesis |
-
Mechanism : Reduction proceeds via a nitroso intermediate, stabilized by the electron-deficient naphthyridine ring.
-
Side Reaction : Over-reduction to hydroxylamine is suppressed using acidic conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 7 (activated by adjacent nitro group):
-
Regioselectivity : Position 7 is preferred due to directing effects of the nitro group .
-
Limitation : Steric hindrance from the fluorine substituent at position 2 reduces coupling efficiency.
Cyclization Reactions
The compound participates in annulation reactions to form polycyclic systems:
-
Mechanism : Acid-catalyzed cyclization via electrophilic aromatic substitution .
-
Application : Fused systems exhibit enhanced π-conjugation for optoelectronic applications .
Nitro Group Chemistry
| Transformation | Reagents | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Nitro to cyano | CuCN, DMF, 120°C, 24 h | 6-Cyano derivative | 42% | Requires strict anhydrous conditions | |
| Nitro to sulfonamide | SOCl₂, NH₃, THF, 0°C | 6-Sulfonamide analog | 61% | Improves water solubility |
Halogen Exchange Reactions
Fluorine at position 2 can be replaced under extreme conditions:
| Reagent | Conditions | Product | Yield | Catalyst | Source |
|---|---|---|---|---|---|
| KSeCN | DMF, 180°C, microwave, 1 h | 2-Selenocyanato derivative | 38% | None | |
| NaN₃ | DMSO, 150°C, 6 h | 2-Azido-5-chloro-6-nitro-1,8-naphthyridine | 29% | CuI |
Stability and Handling
Scientific Research Applications
5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The exact mechanism of action of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern significantly influences the compound’s behavior. Key analogs and their differences are outlined below:
Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Key Observations :
- Electron-Withdrawing Effects : The fluoro and nitro groups in the main compound enhance electrophilicity compared to methyl-substituted analogs (e.g., 5-chloro-2-methyl-6-nitro-1,8-naphthyridine) .
- Bioactivity Trends : Nitro-containing derivatives (e.g., PH-145, SA-20-15) exhibit antibacterial and cytotoxic properties, suggesting the nitro group in the main compound may confer similar activities .
Antibacterial Activity
- Glycinyl-Containing Derivatives : SA-20-15 (1,8-naphthyridine with glycinyl) demonstrated superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid .
- Nitro Group Impact : PH-145 and PH-189 (nitrofuroyl derivatives) showed cytotoxicity against ovarian cancer cells, implying nitro groups enhance antiproliferative effects .
Anticancer Mechanisms
Biological Activity
5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is a derivative of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological efficacy. The presence of halogen atoms (chlorine and fluorine) and a nitro group enhances its interaction with biological targets.
Antimicrobial Activity
Mechanism of Action:
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds often act by inhibiting bacterial topoisomerases, which are crucial for DNA replication in bacteria.
Case Studies:
-
Synergistic Effects with Antibiotics:
A study demonstrated that 1,8-naphthyridine derivatives enhance the activity of fluoroquinolone antibiotics against resistant strains of E. coli and S. aureus. The minimum inhibitory concentrations (MICs) of norfloxacin and lomefloxacin were significantly reduced when combined with 1,8-naphthyridine derivatives, indicating a synergistic effect . -
Inhibition of Pathogenic Bacteria:
Another research effort focused on the antibacterial activity of various naphthyridine derivatives against pathogenic bacteria. The study found that modifications in the naphthyridine structure could lead to enhanced antibacterial potency .
Anti-inflammatory Activity
Research Findings:
Several studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. For instance, a specific derivative demonstrated significant inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-treated murine dendritic cells. The compound showed an IC50 value indicating effective modulation of inflammatory responses .
Table 1: Anti-inflammatory Effects of Naphthyridine Derivatives
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| C-22 | TNF-α | 0.2 |
| C-31 | IL-6 | 2 |
| C-34 | IL-1β | 0.5 |
Anticancer Activity
Mechanism and Efficacy:
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Studies:
-
Cytotoxicity Against Cancer Cell Lines:
A series of experiments evaluated the cytotoxic effects of naphthyridine derivatives on breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines. The results indicated that certain derivatives induced cell cycle arrest and apoptosis at specific concentrations . -
In Vivo Studies:
In vivo studies using murine models demonstrated that selected naphthyridine derivatives could suppress tumor growth effectively while exhibiting minimal toxicity to normal tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a two-step process involving substitution (e.g., halogenation or nitration) followed by hydrolysis . For example, analogous naphthyridine derivatives are prepared by reacting nitro-substituted intermediates with fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions, followed by acid-catalyzed hydrolysis .
- Optimization : Key parameters include maintaining mild temperatures (e.g., 50–80°C), using catalytic agents to reduce side reactions, and controlling stoichiometry to minimize by-products. Reaction time can be shortened by employing microwave-assisted synthesis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and electronic environments (e.g., aromatic protons at δ 7.2–8.3 ppm in DMSO-d) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine/fluorine .
- Infrared (IR) Spectroscopy : Functional groups like nitro (1520–1350 cm) and C-F (1100–1000 cm) are identifiable .
Q. What safety precautions are critical when handling this compound?
- Hazards : The compound may cause skin irritation (H315), severe eye damage (H319), and respiratory irritation (H335) due to reactive nitro/chloro groups .
- Protocols :
- Use fume hoods to avoid aerosol inhalation.
- Wear nitrile gloves, goggles, and lab coats.
- Store in a dry, cool environment to prevent decomposition into toxic gases (e.g., NO) .
Advanced Research Questions
Q. How does the nitro group's position influence the compound's reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The nitro group at C6 acts as a strong electron-withdrawing group, activating the adjacent C5 chlorine for nucleophilic displacement. This is critical for synthesizing derivatives via SNAr reactions with amines or thiols .
- Case Study : In analogous compounds, nitro reduction (e.g., using NaSO) yields amino derivatives, which alter electronic properties and biological activity .
Q. What strategies mitigate discrepancies in spectroscopic data interpretation for structural confirmation?
- Data Cross-Validation :
- Compare experimental H NMR shifts with DFT-calculated values to resolve ambiguities in aromatic proton assignments.
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex regiochemistry .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with enzymes like DNA gyrase, a target for naphthyridine-based antimicrobials.
- Use DFT calculations to map electrostatic potential surfaces, identifying regions for hydrophobic or hydrogen-bonding interactions .
Q. What are the challenges in achieving regioselective functionalization of the naphthyridine core?
- Key Challenges :
- Competing reactivity at C2 (fluoro) vs. C6 (nitro) due to electronic effects.
- Steric hindrance from substituents (e.g., phenyl groups) complicating C7/C8 modifications .
- Solutions :
- Use directing groups (e.g., boronic acids) to enhance selectivity in cross-coupling reactions .
- Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .
Q. How to design derivatives to enhance cytotoxic activity while minimizing toxicity?
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
